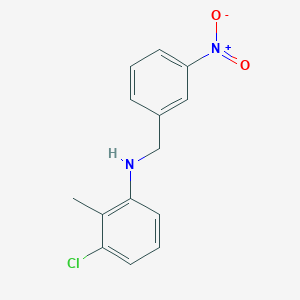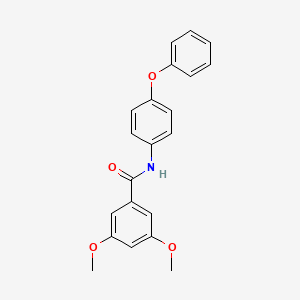![molecular formula C10H14ClN3O2 B5728257 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5728257.png)
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine involves the inhibition of specific molecular targets such as kinases and enzymes. It achieves this by binding to the active site of the target protein and disrupting its function. This results in the modulation of various cellular processes such as cell growth, proliferation, and signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine are dependent on the specific molecular targets it interacts with. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In the brain, it has been used to study the role of specific proteins and enzymes in synaptic transmission and plasticity. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine in lab experiments is its high specificity for certain molecular targets. This allows for the precise modulation of specific cellular processes. Additionally, its solubility in polar solvents makes it easy to work with in lab settings. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine. One area of interest is the development of more selective and potent analogs of this compound for use in cancer research and chemical biology. Additionally, further studies are needed to elucidate the specific molecular targets and pathways affected by this compound. Finally, the potential use of this compound as a therapeutic agent for various diseases warrants further investigation.
In conclusion, 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine is a promising chemical compound that has potential applications in various fields. Its high specificity for certain molecular targets and solubility in polar solvents make it an attractive tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is a white crystalline powder that is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
科学研究应用
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and chemical biology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways. In neuroscience, it has been used as a tool to study the role of certain proteins and enzymes in the brain. In chemical biology, it has been utilized as a chemical probe to investigate the function of various biomolecules.
属性
IUPAC Name |
(4-chloro-3,5-dimethylpyrazol-1-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-7-9(11)8(2)14(12-7)10(15)13-3-5-16-6-4-13/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHQELVGKNWVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)N2CCOCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
![4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)
![3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5728199.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)





![N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5728267.png)


![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)